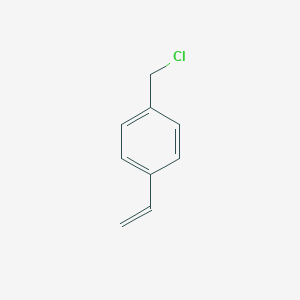

Chlorure de 4-vinylbenzyle

Vue d'ensemble

Description

1-(Chloromethyl)-4-vinylbenzene is a useful research compound. Its molecular formula is C9H9Cl and its molecular weight is 152.62 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(Chloromethyl)-4-vinylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Chloromethyl)-4-vinylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Chloromethyl)-4-vinylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Réactions de polymérisation

Le chlorure de 4-vinylbenzyle (VBC) est utilisé comme bloc de construction réactif dans diverses réactions de polymérisation . Il aide à synthétiser différents types de polymères avec une excellente stabilité thermique, une résistance chimique et de bonnes propriétés de formation de films .

Production de résines

Le VBC est couramment utilisé dans la production de résines . Les résines sont des substances solides ou fortement visqueuses d'origine végétale ou synthétique qui sont généralement convertibles en polymères.

Fabrication de revêtements

Le composé est utilisé dans la production de revêtements . Ces revêtements peuvent être appliqués sur diverses surfaces pour améliorer leur durabilité, leur résistance aux intempéries et aux produits chimiques, et leurs performances globales.

Production d'adhésifs

Le this compound est utilisé dans la production d'adhésifs . Ces adhésifs peuvent être utilisés dans une variété d'applications, notamment la construction, l'emballage et les produits de consommation.

Résines échangeuses d'ions

Le VBC est utilisé dans la production de résines échangeuses d'ions . Ces résines sont utilisées dans la purification de l'eau, le traitement des eaux et d'autres applications où des ions doivent être éliminés d'une solution.

Synthèse de nanoparticules

Le composé est utilisé dans la synthèse de nanoparticules bien définies greffées de poly(chlorure de vinylbenzyle) via la polymérisation RAFT . Ce procédé produit des particules cœur-coquille hautement fonctionnelles basées sur un cœur de silice et une coque constituée de chaînes polymériques fonctionnelles avec une structure très bien contrôlée .

Fonctionnalisation post-polymérisation

Le this compound offre une fonctionnalisation post-polymérisation facile grâce au groupe chlorure pendant . Ce groupe peut facilement subir une substitution nucléophile ou être utilisé comme site d'initiation pour un autre système LRP, c'est-à-dire la polymérisation radicalaire par transfert d'atome (ATRP)

Mécanisme D'action

4-Vinylbenzyl chloride, also known as 1-(Chloromethyl)-4-vinylbenzene or 1-(chloromethyl)-4-ethenylbenzene, is an organic compound with the formula ClCH2C6H4CH=CH2 . It is a bifunctional molecule, featuring both vinyl and a benzylic chloride functional groups .

Target of Action

The primary targets of 4-Vinylbenzyl chloride are the monomers in various polymerization reactions . It is used as a reactive building block to synthesize different types of polymers .

Mode of Action

4-Vinylbenzyl chloride interacts with its targets (monomers) through a process known as polymerization . This process involves the reaction of the vinyl and benzylic chloride functional groups of 4-Vinylbenzyl chloride with the monomers, leading to the formation of polymers .

Biochemical Pathways

The primary biochemical pathway affected by 4-Vinylbenzyl chloride is the polymerization pathway . The resulting polymers have excellent thermal stability, chemical resistance, and good film-forming properties .

Pharmacokinetics

It is known that the compound is a colorless liquid that is typically stored with a stabilizer to suppress polymerization . This suggests that the compound may have low bioavailability due to its chemical stability.

Result of Action

The primary result of 4-Vinylbenzyl chloride’s action is the formation of polymers with excellent thermal stability, chemical resistance, and good film-forming properties . These polymers are commonly utilized in the production of resins, coatings, adhesives, and ion-exchange resins .

Action Environment

The action, efficacy, and stability of 4-Vinylbenzyl chloride can be influenced by environmental factors such as temperature and the presence of a stabilizer . For instance, the compound is typically stored with a stabilizer to suppress polymerization , suggesting that the absence of a stabilizer could lead to premature polymerization. Furthermore, the compound’s efficacy in polymerization reactions may be influenced by the temperature, as these reactions are often heat-dependent .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that this compound is used in the production of chloromethylated polystyrene

Cellular Effects

It is known that the incorporation of 4-Vinylbenzyl chloride contributes to the formation of a porous structure and specific surface area which facilitate efficient electrolyte ion diffusion and provide ample sites for charge storage, leading to enhanced electrochemical performance .

Molecular Mechanism

It is known that this compound is a bifunctional molecule, featuring both vinyl and a benzylic chloride functional groups . These functional groups may interact with other molecules in a variety of ways, potentially influencing gene expression, enzyme activity, and other biochemical processes.

Temporal Effects in Laboratory Settings

It is known that this compound is typically stored with a stabilizer to suppress polymerization . This suggests that it may degrade over time if not properly stored.

Propriétés

IUPAC Name |

1-(chloromethyl)-4-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZHXNCATOYMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29296-32-0 | |

| Record name | Poly(4-Vinylbenzyl chloride) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29296-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2061808 | |

| Record name | Benzene, 1-(chloromethyl)-4-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Vinylbenzyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20094 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1592-20-7 | |

| Record name | 4-Vinylbenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1592-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Vinylbenzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(chloromethyl)-4-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-(chloromethyl)-4-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-4-vinylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-VINYLBENZYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJL4OJ6BS0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Vinylbenzyl chloride?

A1: The molecular formula of 4-Vinylbenzyl chloride is C9H9Cl, and its molecular weight is 152.62 g/mol.

Q2: Are there any notable spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't extensively detailed in the provided research, 4-Vinylbenzyl chloride is commonly characterized using techniques like 1H NMR and 13C NMR to confirm its structure and purity. [] Additionally, FTIR is often employed to identify characteristic functional groups, and XPS can be used to analyze the elemental composition of materials containing this compound. [, ]

Q3: What are the typical applications of 4-Vinylbenzyl chloride in material science?

A3: 4-Vinylbenzyl chloride serves as a key building block in synthesizing various polymers, particularly those with tailored functionality. It's widely used in preparing polystyrene-based copolymers, [, ] cross-linked polymer microspheres, [, ] and polyHIPEs (High Internal Phase Emulsion polymers). [, ]

Q4: How does the presence of 4-Vinylbenzyl chloride influence the properties of PolyHIPE materials?

A4: Research indicates that increasing the concentration of 4-Vinylbenzyl chloride in the synthesis of DVB-VBC PolyHIPEs leads to a decrease in cell size. This phenomenon is attributed to the adsorption of 4-Vinylbenzyl chloride at the emulsion interface, lowering the interfacial tension and resulting in smaller droplet sizes. []

Q5: How does 4-Vinylbenzyl chloride contribute to the creation of "smart" nanofibers?

A5: 4-Vinylbenzyl chloride plays a crucial role in developing solvent-resistant nanofibers with thermal sensitivity. It's used as a monomer in the synthesis of block copolymers, which are then electrospun into nanofibers. The chloride group on the 4-Vinylbenzyl chloride unit allows for further modification through "click chemistry," enabling the attachment of thermal-responsive polymer brushes like PNIPAM. These brushes impart the nanofibers with switchable hydrophobicity in response to temperature changes. []

Q6: Can you explain the use of 4-Vinylbenzyl chloride in creating catalytic materials?

A6: 4-Vinylbenzyl chloride is instrumental in synthesizing porous polymer supports for immobilizing catalysts. For example, polyHIPE materials with high chloromethyl group content (derived from 4-Vinylbenzyl chloride) have been successfully used to immobilize tris(2-aminoethyl)amine, enabling efficient scavenging of acid chlorides from solutions. []

Q7: How does the structure of 4-Vinylbenzyl chloride lend itself to diverse applications?

A7: The presence of both a reactive chlorine atom and a polymerizable vinyl group in 4-Vinylbenzyl chloride makes it incredibly versatile. The chlorine atom readily participates in nucleophilic substitution reactions, allowing for the introduction of various functionalities like amines, [] hydroxyl groups, [] and quaternary ammonium salts. [, ] Simultaneously, the vinyl group enables its incorporation into polymer chains through various polymerization techniques. [, , ]

Q8: Is there any information available on the stability of 4-Vinylbenzyl chloride-based materials?

A8: Research highlights that the stability of 4-Vinylbenzyl chloride-derived polymers is influenced by various factors, including the nature of the incorporated functional groups and the polymerization technique employed. For instance, hydrophilic poly(4-vinylbenzyl alkylimidazolium chloride) homopolymers were found to be thermally less stable than their hydrophobic counterparts, highlighting the impact of side chain hydrophilicity on thermal degradation. []

Q9: What safety considerations are associated with handling 4-Vinylbenzyl chloride?

A9: As a reactive chemical, 4-Vinylbenzyl chloride requires careful handling. While specific SHE regulations aren't detailed in the provided research, standard laboratory safety protocols, including appropriate personal protective equipment and proper ventilation, should always be followed.

Q10: What is the known environmental impact of 4-Vinylbenzyl chloride and its derivatives?

A10: While the provided research doesn't explicitly address the environmental impact, it's essential to consider the potential ecotoxicological effects of 4-Vinylbenzyl chloride and its derivatives. Research on biodegradability and strategies for recycling and waste management of these materials is crucial to mitigate potential negative environmental consequences.

Q11: What analytical techniques are commonly employed to characterize 4-Vinylbenzyl chloride-based materials?

A11: Numerous analytical techniques are employed to characterize 4-Vinylbenzyl chloride-derived materials, reflecting the diversity of its applications. SEM and TEM are frequently used to investigate material morphology, [, ] while nitrogen adsorption/desorption techniques are helpful in determining porosity. [] Additionally, ISEC (Inverse Steric Exclusion Chromatography) provides insights into wet microporosity. []

Q12: What resources are crucial for advancing research on 4-Vinylbenzyl chloride?

A12: Continued research on 4-Vinylbenzyl chloride requires access to advanced synthesis and characterization tools. This includes instruments for controlled polymerization techniques like ATRP (Atom Transfer Radical Polymerization) [, ] and RAFT (Reversible Addition-Fragmentation Chain Transfer polymerization). [, , ] Additionally, computational chemistry tools for modeling and simulating the behavior of 4-Vinylbenzyl chloride-based systems are valuable for predicting material properties and guiding experimental design.

Q13: How does research on 4-Vinylbenzyl chloride intersect with various scientific disciplines?

A13: Research on 4-Vinylbenzyl chloride bridges several scientific fields, including polymer chemistry, material science, surface science, and catalysis. For example, its use in developing functionalized surfaces for applications like photoinduced metallization [] and antibacterial coatings [, ] demonstrates its interdisciplinary nature.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B74233.png)